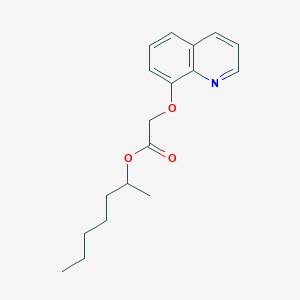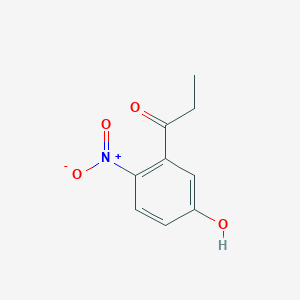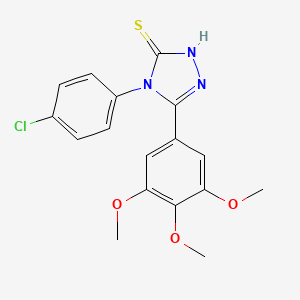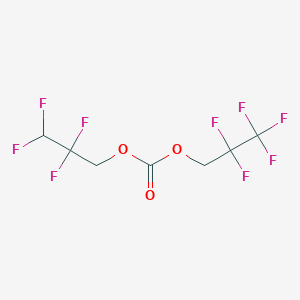
3-Fluoropropyl 1H,1H,2H,2H-perfluorohexyl carbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Fluoropropyl 1H,1H,2H,2H-perfluorohexyl carbonate is a fluorinated organic compound with the molecular formula C10H8F13O3. This compound is characterized by its unique chemical structure, which includes both fluorinated and carbonate groups. It is commonly used in various scientific research applications due to its distinctive properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoropropyl 1H,1H,2H,2H-perfluorohexyl carbonate typically involves the reaction of 3-fluoropropanol with 1H,1H,2H,2H-perfluorohexyl chloroformate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is common. Purification of the final product is achieved through distillation or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions
3-Fluoropropyl 1H,1H,2H,2H-perfluorohexyl carbonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the carbonate group to alcohols.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) and potassium cyanide (KCN) are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes and ketones.
Reduction: Formation of alcohols.
Substitution: Formation of azides, nitriles, and other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
3-Fluoropropyl 1H,1H,2H,2H-perfluorohexyl carbonate is utilized in various scientific research fields:
Chemistry: Used as a reagent in organic synthesis and fluorination reactions.
Biology: Employed in the study of fluorinated compounds’ interactions with biological systems.
Industry: Utilized in the development of advanced materials, including coatings and surfactants.
Wirkmechanismus
The mechanism of action of 3-Fluoropropyl 1H,1H,2H,2H-perfluorohexyl carbonate involves its interaction with molecular targets through its fluorinated and carbonate groups. The fluorine atoms enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The carbonate group can undergo hydrolysis, releasing active intermediates that interact with specific pathways and targets within cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Fluoropropyl 1H,1H,2H,2H-perfluorooctyl carbonate
- 3-Fluoropropyl 1H,1H,2H,2H-perfluorobutyl carbonate
- 3-Fluoropropyl 1H,1H,2H,2H-perfluorodecyl carbonate
Uniqueness
3-Fluoropropyl 1H,1H,2H,2H-perfluorohexyl carbonate is unique due to its specific chain length and the balance between hydrophobic and hydrophilic properties. This balance makes it particularly suitable for applications requiring precise control over molecular interactions and solubility.
Eigenschaften
Molekularformel |
C10H10F10O3 |
|---|---|
Molekulargewicht |
368.17 g/mol |
IUPAC-Name |
3-fluoropropyl 3,3,4,4,5,5,6,6,6-nonafluorohexyl carbonate |
InChI |
InChI=1S/C10H10F10O3/c11-3-1-4-22-6(21)23-5-2-7(12,13)8(14,15)9(16,17)10(18,19)20/h1-5H2 |
InChI-Schlüssel |
JMLXYCFBJNWORV-UHFFFAOYSA-N |
Kanonische SMILES |
C(COC(=O)OCCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)CF |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-{[1-(2-Methylpropyl)-1H-pyrazol-4-yl]oxy}propan-1-amine](/img/structure/B12087143.png)











